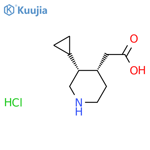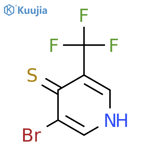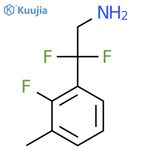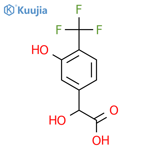プリンリボヌクレオチド
Purine ribonucleotides are essential components of RNA and play a crucial role in cellular metabolism, particularly in nucleic acid synthesis and energy transfer. These molecules consist of a purine base (adenine or guanine) covalently linked to a ribose sugar through a beta-N9-glycosidic bond, with one or more phosphate groups attached at the 5' position of the ribose sugar.
In biological systems, purine ribonucleotides are synthesized via de novo pathways and recycled from degraded nucleotides. They serve as immediate precursors for RNA synthesis and are involved in various cellular processes such as gene expression, protein biosynthesis, and regulation of cell division. Additionally, they contribute to the maintenance of intracellular energy levels through their role in ATP (adenosine triphosphate) production.
The stability and bioavailability of purine ribonucleotides make them valuable for therapeutic applications in diseases affecting nucleic acid metabolism or RNA function.

関連文献
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
推奨される供給者
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品




